Mercuric benzoate
Overview
Description
Mercuric benzoate, also known as mercury (II) benzoate, is an organomercuric compound with the molecular formula C14H10HgO4. It is a white crystalline solid that is sensitive to light and highly toxic. This compound is known for its historical use in medicine, particularly as an antisyphilitic agent .
Scientific Research Applications
Mercuric benzoate has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other organomercuric compounds.
Biology: this compound is used in studies involving enzyme inhibition and protein interactions due to its ability to bind to thiol groups in proteins.
Medicine: Historically, it was used as an antisyphilitic agent, although its use has declined due to its toxicity.
Industry: It is used in the production of certain types of catalysts and in the manufacturing of specialty chemicals .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Mercuric benzoate can be synthesized through the reaction of mercuric acetate with benzoic acid. The reaction typically involves dissolving mercuric acetate in water and then adding benzoic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and acetic acid as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The process involves careful control of temperature, pH, and reactant concentrations to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Mercuric benzoate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form mercuric oxide and benzoic acid.
Reduction: It can be reduced to elemental mercury and benzoic acid.
Substitution: this compound can participate in substitution reactions where the benzoate group is replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Various ligands, including halides and thiols, can be used under appropriate conditions.
Major Products Formed:
Oxidation: Mercuric oxide and benzoic acid.
Reduction: Elemental mercury and benzoic acid.
Substitution: Compounds where the benzoate group is replaced by other ligands.
Mechanism of Action
The primary mechanism by which mercuric benzoate exerts its effects is through the high-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins. This binding disrupts the normal function of these proteins, leading to oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism. These effects can result in cell injury and death .
Comparison with Similar Compounds
- Mercuric acetate
- Mercuric chloride
- Mercuric oxide
- Phenylmercuric acetate
Comparison: Mercuric benzoate is unique among these compounds due to its specific structure, which includes two benzoate groups attached to a mercury ion. This structure allows it to participate in unique chemical reactions and interactions compared to other mercuric compounds. For example, while mercuric chloride is commonly used as a disinfectant and mercuric oxide as a catalyst, this compound’s applications are more specialized in organic synthesis and biochemical research .
Properties
IUPAC Name |
mercury(2+);dibenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O2.Hg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKFBLLIOVQLFS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Hg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Hg(C6H5COO)2, C14H10HgO4 | |
Record name | MERCURY BENZOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1033 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973838 | |
Record name | Mercury dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercury benzoate appears as a white crystalline odorless solid. Melting point 165 °C. Sensitive to light. Highly toxic by inhalation and ingestion. | |
Record name | MERCURY BENZOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1033 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Cryst powder; freely soluble in sodium chloride soln; sol in 90 parts cold, 40 parts boiling water; slightly soluble in alcohol; when boiled with water or alcohol it hydrolyzes to a basic salt and free benzoic acid; odorless /Monohydrate/, SOL IN AMMONIUM CHLORIDE; BENZENE, Soluble in solutions of sodium chloride and ammonium benzoate; slightly soluble in alcohol and water. | |
Record name | MERCURIC BENZOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals | |
CAS No. |
583-15-3 | |
Record name | MERCURY BENZOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1033 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Mercuric benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mercury dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mercury dibenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MERCURIC BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FAM9V1P3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MERCURIC BENZOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
165 °C | |
Record name | MERCURIC BENZOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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